tert-Butyl 2-(6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine and pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common method involves the reaction of 2-(6-bromopyridin-3-yl)piperidine with piperidine in the presence of a base, followed by protection of the resulting amine with tert-butyl chloroformate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl 2-(6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate is not well-documented. its structure suggests it may interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The piperidine and pyridine rings are known to be important pharmacophores in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl (2-piperidin-3-ylethyl)carbamate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 2-(6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate is unique due to its combination of piperidine and pyridine rings, which are less common in similar compounds. This unique structure may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C20H31N3O2 |
---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
tert-butyl 2-(6-piperidin-1-ylpyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C20H31N3O2/c1-20(2,3)25-19(24)23-14-8-5-9-17(23)16-10-11-18(21-15-16)22-12-6-4-7-13-22/h10-11,15,17H,4-9,12-14H2,1-3H3 |
InChI Key |
QDJLUTOHNRMJPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=CN=C(C=C2)N3CCCCC3 |
Origin of Product |
United States |
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